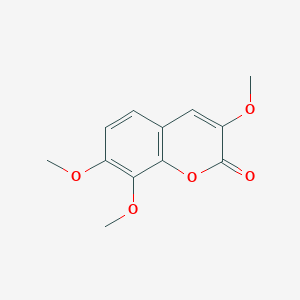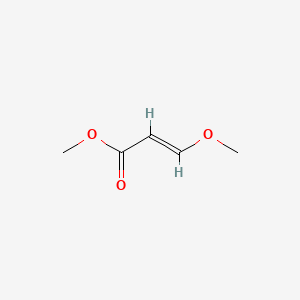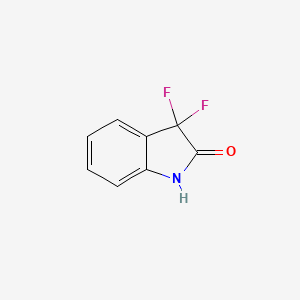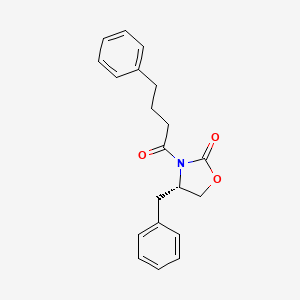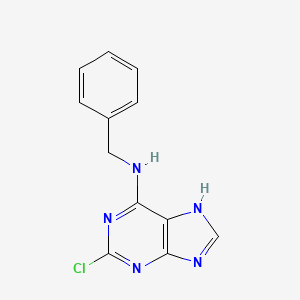
N-苄基-2-氯-9H-嘌呤-6-胺
概述
描述
N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the molecular formula C12H10ClN5 and a molecular weight of 259.7 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
科学研究应用
N-Benzyl-2-chloro-9H-purin-6-amine has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cyclin-dependent kinases.
Biological research: The compound is used in studies involving cell cycle regulation and cancer research.
Chemical synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial applications: The compound is used in the production of various drugs and chemical products.
生化分析
Biochemical Properties
N-Benzyl-2-chloro-9H-purin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle. By inhibiting these enzymes, N-Benzyl-2-chloro-9H-purin-6-amine can induce cell cycle arrest, particularly at the G1 phase . This compound also interacts with other proteins and biomolecules, such as purine receptors, which are involved in various signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
N-Benzyl-2-chloro-9H-purin-6-amine has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by disrupting the cell cycle and activating apoptotic pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation. Additionally, N-Benzyl-2-chloro-9H-purin-6-amine can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves several key processes. At the molecular level, this compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and can trigger apoptotic pathways. N-Benzyl-2-chloro-9H-purin-6-amine also interacts with purine receptors, modulating their signaling activity and affecting downstream pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-2-chloro-9H-purin-6-amine can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is generally stable when stored in a dark place at temperatures between 2-8°C . Over time, N-Benzyl-2-chloro-9H-purin-6-amine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of N-Benzyl-2-chloro-9H-purin-6-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit cyclin-dependent kinases and induce cell cycle arrest without causing significant toxicity . At higher doses, N-Benzyl-2-chloro-9H-purin-6-amine may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
N-Benzyl-2-chloro-9H-purin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These reactions often involve cytochrome P450 enzymes, which play a key role in drug metabolism. The metabolites of N-Benzyl-2-chloro-9H-purin-6-amine can have different biological activities and may contribute to its overall effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of N-Benzyl-2-chloro-9H-purin-6-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, N-Benzyl-2-chloro-9H-purin-6-amine can be distributed to different cellular compartments, depending on its interactions with binding proteins. The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
N-Benzyl-2-chloro-9H-purin-6-amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-Benzyl-2-chloro-9H-purin-6-amine may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2,6-dichloropurine with benzylamine under appropriate conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with the benzylamine group .
Industrial Production Methods
In industrial settings, the production of N-Benzyl-2-chloro-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-Benzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted purine derivative, while hydrolysis would yield the corresponding purine .
作用机制
The mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase . This makes it a valuable tool in cancer research and drug development .
相似化合物的比较
Similar Compounds
Uniqueness
N-Benzyl-2-chloro-9H-purin-6-amine is unique due to the presence of the benzyl group at the 6-position of the purine ring. This structural modification enhances its ability to interact with specific molecular targets, such as cyclin-dependent kinases, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39639-47-9 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

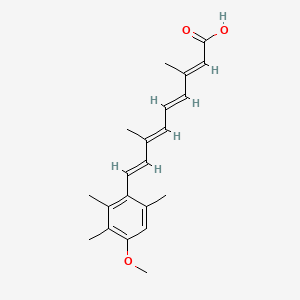
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
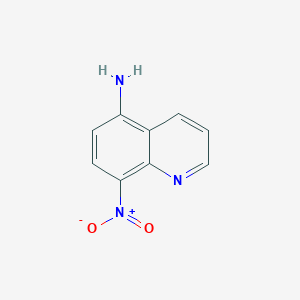

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)
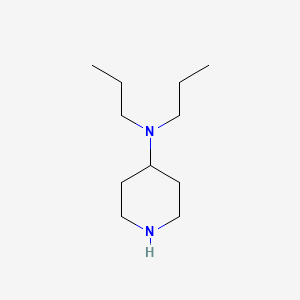
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
